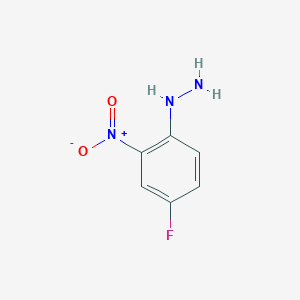

4-Fluoro-2-nitrophenylhydrazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H6FN3O2 |

|---|---|

Molecular Weight |

171.13 g/mol |

IUPAC Name |

(4-fluoro-2-nitrophenyl)hydrazine |

InChI |

InChI=1S/C6H6FN3O2/c7-4-1-2-5(9-8)6(3-4)10(11)12/h1-3,9H,8H2 |

InChI Key |

SNCDYKRHXCFGGC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)[N+](=O)[O-])NN |

Origin of Product |

United States |

Contextualization Within Aromatic Hydrazine Chemistry and Fluorine Chemistry

4-Fluoro-2-nitrophenylhydrazine is situated at the intersection of two important fields of chemistry: aromatic hydrazine (B178648) chemistry and organofluorine chemistry. Aromatic hydrazines are a class of organic compounds characterized by a hydrazine group (-NHNH2) attached to an aromatic ring. They are widely recognized for their role in the synthesis of heterocyclic compounds, most notably in the Fischer indole (B1671886) synthesis, a venerable and powerful method for constructing indole rings. chemicalbook.comwikipedia.orgscbt.com The reactivity of the hydrazine moiety allows for the formation of hydrazones upon reaction with aldehydes and ketones, which are key intermediates in these cyclization reactions. chemicalbook.comwikipedia.org

The introduction of a fluorine atom and a nitro group onto the phenylhydrazine (B124118) scaffold dramatically influences its chemical properties. Organofluorine chemistry has seen a surge in interest due to the unique effects that fluorine substitution imparts on a molecule. rsc.orgnih.gov The high electronegativity of fluorine can alter the acidity, basicity, and metabolic stability of a compound. rsc.org In the context of this compound, the fluorine atom, along with the electron-withdrawing nitro group, modulates the reactivity of the hydrazine group and the aromatic ring, making it a subject of interest for studying reaction mechanisms and for the synthesis of novel fluorinated molecules.

Historical Trajectories and Milestones in Nitrophenylhydrazine Research

The story of nitrophenylhydrazines is intrinsically linked to the development of hydrazine (B178648) chemistry. Phenylhydrazine (B124118) was first synthesized by Hermann Emil Fischer in 1875, a discovery that opened up new avenues in organic synthesis. chemicalbook.com Fischer himself utilized phenylhydrazine to react with sugars, forming osazones, which proved crucial in the characterization of carbohydrates. wikipedia.org His subsequent discovery of the Fischer indole (B1671886) synthesis in 1883, which uses phenylhydrazines to create indoles, remains a cornerstone of heterocyclic chemistry to this day. chemicalbook.comwikipedia.orgscbt.com

The introduction of the nitro group to the phenylhydrazine structure, creating nitrophenylhydrazines, was a logical progression. These compounds, such as 2-nitrophenylhydrazine (B1229437) and 4-nitrophenylhydrazine, became important reagents in their own right. sigmaaldrich.comnih.gov A well-known application is the use of 2,4-dinitrophenylhydrazine (B122626) (Brady's reagent) for the qualitative and quantitative analysis of aldehydes and ketones, a method developed by Brady and Elsmie. wikipedia.org This reaction relies on the formation of brightly colored dinitrophenylhydrazone precipitates. wikipedia.org The synthesis of p-nitrophenylhydrazine from p-nitroaniline has been a standard procedure in organic chemistry for many years. nih.gov While specific historical milestones for the synthesis and use of fluoro-nitrophenylhydrazines are less documented in early literature, their development follows the broader trend of incorporating fluorine into known organic scaffolds to create novel compounds with tailored properties.

Current Research Landscape and Emerging Scientific Interest in Fluoro Nitrophenylhydrazine Systems

The current research landscape indicates a growing interest in fluorinated hydrazine (B178648) derivatives, including fluoro-nitrophenylhydrazine systems. This interest is driven by the demand for new bioactive molecules in fields such as pharmaceuticals and agrochemicals, where fluorine incorporation is a common strategy to enhance efficacy. rsc.orgnih.govnih.gov A 2018 review highlighted the recent advances in the synthesis of fluorinated hydrazones, which are key intermediates derived from fluorinated hydrazines. rsc.orgnih.govnih.gov These developments are paving the way for the creation of novel fluorinated pyrazoles and other nitrogen-containing heterocycles. rsc.orgnih.govnih.gov

While direct and extensive research on 4-Fluoro-2-nitrophenylhydrazine is still emerging, the scientific community's focus on related structures suggests its potential. For instance, research into nitropyridine derivatives as precursors for bioactive molecules showcases the synthetic utility of the nitro-aromatic scaffold. nih.gov The ability to introduce a fluorine atom into such systems opens up new possibilities for creating analogues with modified biological activities. The synthesis of fluorinated indoles is an area of active research, and as a substituted phenylhydrazine (B124118), this compound is a prime candidate for use in Fischer indole (B1671886) syntheses to generate novel fluorinated indole derivatives. researchgate.nettaylorandfrancis.com The development of new catalytic methods, including those for C-H activation and cross-coupling reactions, is expanding the toolkit for synthesizing and utilizing complex fluorinated molecules, further broadening the potential applications of fluoro-nitrophenylhydrazine systems. nih.gov

Overview of the Chemical Compound S Role As a Research Subject and Synthetic Intermediate

Established Synthetic Pathways for Aromatic Nitrophenylhydrazine (B1144169) Analogs

Traditional methods for synthesizing nitrophenylhydrazine analogs, including the fluoro-substituted target compound, primarily rely on two robust and widely practiced chemical transformations: the diazotization of an aromatic amine followed by reduction, and the direct nitration of an aromatic ring followed by hydrazine formation.

Diazotization and Reduction Protocols

The most direct and commonly employed route for the synthesis of this compound hydrochloride starts from its corresponding aniline (B41778) precursor, 4-fluoro-2-nitroaniline. prepchem.com This process involves two key steps:

Diazotization: The primary aromatic amine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid, at low temperatures (0-5 °C) to form a diazonium salt. prepchem.comorganic-chemistry.org The low temperature is crucial to prevent the unstable diazonium salt from decomposing. organic-chemistry.org

Reduction: The resulting diazonium salt solution is then treated with a reducing agent. A common and effective reducing agent for this transformation is stannous chloride (tin(II) chloride) dihydrate dissolved in concentrated hydrochloric acid. prepchem.comchemicalbook.com The stannous chloride reduces the diazonium group to a hydrazine, precipitating the desired product as its hydrochloride salt. prepchem.com

This general strategy has been successfully applied to a variety of substituted anilines to produce the corresponding phenylhydrazines. For instance, p-nitrophenylhydrazine is prepared from p-nitroaniline using a similar diazotization-reduction sequence. chemicalbook.comprepchem.com Alternative reducing agents to stannous chloride include sodium sulfite (B76179) and sodium pyrosulfite, which are also used in the synthesis of phenylhydrazine (B124118) and its derivatives. orgsyn.orggoogle.com A patent for a continuous flow process highlights the industrial relevance of this method, integrating diazotization, reduction, and hydrolysis/salification into a single streamlined operation. justia.com

Table 1: Reagents for Diazotization and Reduction of Aromatic Amines

| Precursor | Diazotizing Agent | Reducing Agent | Product | Reference |

|---|---|---|---|---|

| 4-Fluoro-2-nitroaniline | Sodium nitrite / HCl | Stannous chloride dihydrate / HCl | This compound hydrochloride | prepchem.com |

| p-Nitroaniline | Sodium nitrite / HCl | Stannous chloride / HCl | 4-Nitrophenylhydrazine hydrochloride | chemicalbook.com |

| p-Nitroaniline | Sodium nitrite / Acid | Sodium bisulfite | p-Nitrophenylhydrazine | prepchem.com |

| Aniline | Sodium nitrite / Acid | Sodium sulfite | Phenylhydrazine | orgsyn.org |

Aromatic Nitration and Subsequent Hydrazine Formation Strategies

An alternative synthetic strategy involves first introducing the nitro group onto the aromatic ring, followed by the formation of the hydrazine moiety.

Aromatic Nitration: This is a classic electrophilic aromatic substitution reaction. youtube.compearson.com The aromatic precursor is treated with a nitrating agent, most commonly a mixture of concentrated nitric acid and sulfuric acid ("mixed acid"). nih.gov The sulfuric acid protonates the nitric acid, which then loses water to form the highly electrophilic nitronium ion (NO₂⁺), the active species in the reaction. youtube.com The nitronium ion is then attacked by the electron-rich aromatic ring to yield the nitroaromatic compound. youtube.com The development of advanced nitration methods, including the use of novel catalysts and alternative nitrating agents, aims to improve safety and selectivity. nih.govnumberanalytics.com

Hydrazine Formation: Following nitration, the hydrazine group can be introduced. One common method is through nucleophilic aromatic substitution (SₙAr). If the precursor is a halogenated nitroaromatic compound, such as p-chloronitrobenzene, it can react with hydrazine hydrate (B1144303). In this reaction, the hydrazine acts as a nucleophile, displacing the halide (e.g., chloride) from the aromatic ring, which is activated towards nucleophilic attack by the strongly electron-withdrawing nitro group. This reaction can be facilitated by a phase-transfer catalyst in a two-phase system. google.com

Development of Novel and Sustainable Synthetic Approaches

In line with the growing emphasis on environmentally responsible chemical manufacturing, significant research has been directed towards developing greener synthetic routes for hydrazines and their derivatives. researchgate.netwiley-vch.denih.gov These methods aim to reduce waste, minimize the use of hazardous solvents, and improve energy efficiency. ijfmr.com

Application of Green Chemistry Principles in Synthesis (e.g., Solvent-Free, Mechanochemical, Microwave-Assisted)

Green chemistry principles are increasingly being applied to the synthesis of hydrazine-containing compounds, offering significant advantages over traditional methods.

Solvent-Free and Mechanochemical Synthesis: Mechanochemistry, which involves inducing reactions by mechanical force (e.g., grinding or ball-milling), often in the absence of a solvent, has emerged as a powerful green technique. researchgate.net The synthesis of hydrazones (derivatives of hydrazines) has been successfully achieved by grinding a hydrazine with an aldehyde or ketone, sometimes with a catalyst. mdpi.comnih.govjscimedcentral.comdiscoveryjournals.org This solvent-free approach is experimentally simple, reduces reaction times, minimizes waste, and can lead to high yields of pure products. jscimedcentral.comrsc.org The synthesis of hydrazides directly from carboxylic acids and hydrazine hydrate using a grinding technique has also been reported as a highly efficient and eco-friendly method. researchgate.net

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to rapidly heat reaction mixtures, often leading to dramatic reductions in reaction times and improved yields compared to conventional heating. aip.org This technique has been effectively used for synthesizing hydrazones, hydrazides, and other nitrogen-containing heterocycles. aip.orgacs.orgfip.org The synthesis can often be performed in greener solvents like water or ethanol, or even under solvent-free conditions, further enhancing the sustainability of the process. acs.orgfip.org For example, the synthesis of 2-hydroxybenzohydrazide (B147611) derivatives was achieved with high yields in just 2-8 minutes using microwave irradiation without any toxic solvents. fip.org

Table 2: Comparison of Green Synthesis Methods for Hydrazine Derivatives

| Method | Key Features | Typical Reaction Time | Advantages | Reference |

|---|---|---|---|---|

| Mechanochemistry | Solvent-free, grinding/milling | Minutes to hours | High yields, simple workup, reduced waste | mdpi.comnih.govdiscoveryjournals.org |

| Microwave-Assisted | Rapid heating, can use green solvents | Minutes | Drastically reduced reaction times, high yields | aip.orgacs.orgfip.org |

| Ultrasound-Assisted | Uses ultrasonic irradiation | Short reaction times | Environmentally benign, high yields, often catalyst-free | rsc.org |

Catalytic Methodologies for Enhanced Synthesis Efficiency and Selectivity

The use of catalysts is a cornerstone of green chemistry, as they can increase reaction rates, improve selectivity, and allow for milder reaction conditions, thus saving energy and reducing byproducts. In the context of synthesizing hydrazine derivatives, various catalytic systems have been explored.

For the synthesis of hydrazones, a fly-ash-H₂SO₄ catalyst has been used in a solvent-free condensation reaction, offering advantages like easy preparation and reusability of the catalyst. jscimedcentral.com For the synthesis of aryl hydrazides, copper(I) iodide (CuI) has been shown to catalyze the N-arylation of hydrazides with aryl halides. organic-chemistry.org More advanced catalyst systems, such as Ni(II)-bipyridine complexes, have been developed for photochemical C-N coupling reactions to produce arylhydrazines from aryl chlorides. organic-chemistry.org In some modern multicomponent reactions, which build complex molecules in a single step, it is even possible to achieve high efficiency and yield without any catalyst, for instance, by using ultrasound irradiation in an aqueous medium. rsc.org

Mechanistic Investigations of this compound Formation Reactions

Understanding the reaction mechanisms is fundamental to optimizing synthetic protocols. The formation of this compound via the diazotization-reduction pathway involves several key mechanistic steps.

The diazotization of the primary amine begins with the formation of a nitrosating agent from sodium nitrite and acid. This agent reacts with the amino group to form an N-nitrosamine, which then undergoes tautomerization and subsequent dehydration under acidic conditions to yield the final diazonium ion (Ar-N₂⁺). organic-chemistry.org

The subsequent reduction of the diazonium salt to the hydrazine is a more complex process. When using a reducing agent like stannous chloride (SnCl₂) or sulfites, the reaction is believed to proceed through a series of electron and proton transfer steps. stackexchange.com The diazonium ion acts as an electrophile and is attacked by the reducing agent. This initiates the reduction of the nitrogen-nitrogen triple bond. While detailed mechanistic studies specifically for the formation of this compound are not widely published, the general mechanism for the reduction of diazonium salts provides a solid framework for understanding this transformation. stackexchange.com

Nucleophilic Reactivity and Substitution Reactions in Aromatic Systems

The reactivity of the aromatic ring in this compound is dominated by its susceptibility to nucleophilic attack, a direct consequence of the electronic effects exerted by the fluoro and nitro substituents.

The presence of a nitro group (NO₂) ortho to the hydrazine group and a fluorine (F) atom para to it significantly activates the benzene (B151609) ring towards nucleophilic aromatic substitution (SNAr). Electron-withdrawing groups are essential for stabilizing the intermediate in SNAr reactions, which proceeds via an addition-elimination mechanism. researchgate.netstrath.ac.uk This process involves the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

The nitro group, being a potent electron-withdrawing group, delocalizes the negative charge of the Meisenheimer complex through resonance, thereby stabilizing this key intermediate and lowering the activation energy for its formation. strath.ac.uk The fluorine atom, the most electronegative element, exerts a strong electron-withdrawing inductive effect, further polarizing the C-F bond and increasing the electrophilicity of the carbon atom to which it is attached.

In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack on the aromatic ring, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com Consequently, the reactivity of aryl halides in SNAr often follows the order F > Cl > Br > I. The high electronegativity of fluorine makes the ipso-carbon more electron-deficient and thus more susceptible to attack, accelerating the reaction rate despite the high strength of the C-F bond. masterorganicchemistry.com In this compound, the fluorine atom is the typical site of substitution by various nucleophiles.

Table 1: Influence of Substituents on SNAr Reactivity

| Substituent | Position | Electronic Effect | Role in SNAr |

|---|---|---|---|

| Nitro (NO₂) | Ortho | Strong -R and -I | Activates the ring and stabilizes the Meisenheimer intermediate. |

The hydrazine functional group (-NHNH₂) of this compound exhibits characteristic nucleophilic reactivity towards electrophilic carbonyl carbons of aldehydes and ketones. This reaction is a classic condensation process that results in the formation of a (4-fluoro-2-nitrophenyl)hydrazone, with the elimination of a water molecule. wikipedia.orgchemtube3d.com

The reaction is typically catalyzed by acid, which protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the terminal nitrogen atom of the hydrazine. The resulting hydrazones are often stable, crystalline solids and serve as crucial intermediates in the synthesis of various heterocyclic compounds. wikipedia.orgwikipedia.org The formation of these hydrazones is a pivotal first step in multi-step syntheses like the Fischer indole synthesis. numberanalytics.com

Table 2: Formation of Hydrazones from this compound

| Carbonyl Compound | Resulting Hydrazone Structure |

|---|---|

| Acetone | 2-(1-(4-fluoro-2-nitrophenyl)hydrazinylidene)propane |

| Cyclohexanone | 1-((4-fluoro-2-nitrophenyl)hydrazinylidene)cyclohexane |

Cyclization Reactions and Complex Heterocyclic Scaffold Construction

This compound is a cornerstone in heterocyclic chemistry, providing access to a multitude of ring systems through cyclization reactions of its derivatives, most notably its hydrazones.

The Fischer indole synthesis is a powerful and long-established method for preparing indoles from arylhydrazines and carbonyl compounds under acidic conditions. wikipedia.orgnumberanalytics.combyjus.com When this compound is used, it leads to the formation of indoles bearing both fluoro and nitro substituents.

The accepted mechanism involves several key steps: numberanalytics.combyjus.com

Hydrazone Formation: The initial reaction between this compound and an aldehyde or ketone yields the corresponding (4-fluoro-2-nitrophenyl)hydrazone.

Tautomerization: The hydrazone tautomerizes to its enamine form.

nih.govnih.gov-Sigmatropic Rearrangement: Under acidic catalysis, the enamine undergoes an irreversible nih.govnih.gov-sigmatropic rearrangement, which cleaves the weak N-N bond and forms a new C-C bond.

Cyclization and Aromatization: The resulting intermediate undergoes intramolecular cyclization and subsequently loses a molecule of ammonia (B1221849) to form the aromatic indole ring.

The reaction with an unsymmetrical ketone can lead to two regioisomeric indole products, with selectivity depending on the reaction conditions and steric factors. byjus.com The use of this compound ultimately yields 5-fluoro-7-nitroindoles, which are valuable scaffolds in medicinal chemistry.

Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are readily synthesized using hydrazines. A primary route is the Knorr pyrazole (B372694) synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. youtube.com

Using this compound, this reaction proceeds by an initial condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization as the second nitrogen attacks the remaining carbonyl group. A final dehydration step yields the stable, aromatic 1-(4-fluoro-2-nitrophenyl)-substituted pyrazole. organic-chemistry.orgnih.gov The specific substituents on the resulting pyrazole ring are determined by the R groups of the starting 1,3-dicarbonyl compound. These fluorinated and nitrated pyrazoles are of significant interest in the development of pharmaceuticals and agrochemicals. nih.gov

Table 3: Pyrazole Synthesis from this compound

| 1,3-Dicarbonyl Compound | Resulting Pyrazole Derivative |

|---|---|

| Acetylacetone (2,4-pentanedione) | 1-(4-fluoro-2-nitrophenyl)-3,5-dimethyl-1H-pyrazole |

| Dibenzoylmethane (1,3-diphenyl-1,3-propanedione) | 1-(4-fluoro-2-nitrophenyl)-3,5-diphenyl-1H-pyrazole |

While prominently used for indoles and pyrazoles, the reactivity of this compound and its derivatives can be extended to the synthesis of other important heterocyclic systems.

Quinoxalines: Quinoxaline rings are typically formed via the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. nih.govacgpubs.org Although this compound is not a 1,2-diamine itself, it can be converted into a suitable precursor. A plausible synthetic route involves the chemical reduction of the 2-nitro group to an amine, yielding 4-fluoro-benzene-1,2-diamine. This resulting diamine can then be reacted with various 1,2-dicarbonyl compounds (e.g., glyoxal, biacetyl) to afford 6-fluoro-substituted quinoxalines.

Pyrimidines: The synthesis of pyrimidines often involves the reaction of a 1,3-dicarbonyl compound with a molecule containing an N-C-N fragment, such as urea (B33335) or guanidine. nih.govresearchgate.net Direct synthesis of pyrimidines from this compound is less common. However, it can serve as a starting material for more complex, multi-step synthetic pathways. For example, the hydrazine could be used to synthesize a more elaborate intermediate which is then cyclized to form a pyrimidine (B1678525) ring. Its application in this area is a field for further exploration, potentially involving novel cyclization strategies.

Redox Chemistry: Oxidation and Reduction Pathways

The redox chemistry of this compound is anticipated to be rich and varied, with both the hydrazine and the nitro functionalities serving as active sites for electron transfer processes.

Oxidation and Reduction Pathways

Oxidation: The hydrazine moiety (-NHNH₂) is susceptible to oxidation. Generally, the oxidation of phenylhydrazines can proceed through a series of one-electron steps, often involving the formation of a phenylhydrazyl radical (C₆H₅NHNH•) and a phenyldiazene (B1210812) (C₆H₅N=NH) intermediate. The ultimate products can vary depending on the oxidant and reaction conditions, but may include nitrogen gas and fluoronitrobenzene. The presence of the electron-withdrawing nitro and fluoro groups on the aromatic ring is expected to make the initial removal of an electron from the hydrazine group more difficult compared to unsubstituted phenylhydrazine, thus requiring stronger oxidizing agents or more forcing conditions.

Reduction: The nitro group (-NO₂) is a classic site for reduction. The reduction of nitroaromatic compounds typically proceeds in a stepwise manner, with the nitro group being converted to a nitroso (-NO), then a hydroxylamino (-NHOH), and finally an amino (-NH₂) group. This transformation can be achieved using a variety of reducing agents, including metal catalysts (like palladium or platinum) with a hydrogen source, or dissolving metals in acid. It is plausible that the reduction of this compound would primarily target the nitro group, leading to the formation of 4-fluoro-1,2-phenylenediamine derivatives. The fluorine atom is generally stable under these reducing conditions.

Kinetic and Thermodynamic Aspects of Reactions Involving this compound

The rates and equilibrium positions of reactions involving this compound are profoundly influenced by the electronic effects of its substituents. While specific data for this compound is scarce, the principles of physical organic chemistry allow for qualitative predictions.

The kinetics of reactions, such as nucleophilic aromatic substitution where the hydrazine group might be displaced, or reactions at the hydrazine moiety itself, will be influenced by the electron-withdrawing nature of the nitro group and the fluorine atom. These groups decrease the electron density of the aromatic ring, making it more susceptible to attack by nucleophiles.

While detailed quantitative data remains a subject for future research, the following table provides a conceptual framework for understanding the expected kinetic and thermodynamic behavior of this compound in comparison to related compounds.

| Reaction Type | Expected Kinetic Effect of Substituents | Expected Thermodynamic Effect of Substituents |

| Oxidation of Hydrazine | Slower rate compared to phenylhydrazine due to electron-withdrawing groups. | Formation of products may be thermodynamically favorable, but higher activation energy is expected. |

| Reduction of Nitro Group | Rate will be influenced by the specific reducing agent and conditions. | Highly favorable due to the high oxidation state of the nitrogen in the nitro group. |

| Nucleophilic Aromatic Substitution | Faster rate of substitution at the fluorine-bearing carbon compared to a non-activated ring. | The stability of the Meisenheimer complex intermediate will be enhanced by the electron-withdrawing groups. |

It is important to reiterate that the information presented here is based on established principles of organic chemistry and the study of analogous compounds. Dedicated experimental studies are necessary to provide precise kinetic and thermodynamic data for the reactions of this compound.

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental in elucidating the electronic structure and bonding characteristics of this compound. These methods provide a detailed picture of the molecule's geometry, stability, and electronic properties.

Density Functional Theory (DFT) Studies of Molecular Geometry and Stability

Density Functional Theory (DFT) is a powerful computational method used to investigate the molecular geometry and stability of chemical compounds. For derivatives of phenylhydrazine, DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-31G(d,p)), have been employed to optimize molecular geometries and analyze their structural parameters. imist.maimist.ma

In a study of a related compound, N′-(2,4-dinitrophenyl)-2-fluorobenzohydrazide, DFT calculations were used to determine bond lengths and angles, which showed good agreement with experimental X-ray diffraction data. This suggests that DFT can reliably predict the geometry of similar molecules like this compound. The presence of the electron-withdrawing nitro group and the electronegative fluorine atom significantly influences the electronic distribution and geometry of the phenyl ring and the hydrazine moiety.

Quantum-chemical calculations on substituted formazans, which share the phenylhydrazine scaffold, have also utilized DFT to study their ground-state geometries. nih.govdocumentsdelivered.com These studies indicate that the type and position of substituents have a marked effect on the molecular structure. For this compound, the positions of the fluoro and nitro groups are expected to induce specific geometric and electronic configurations.

| Parameter | Calculated Value | Experimental Value |

|---|---|---|

| C-N Bond Length (Å) | 1.38 | 1.37 |

| N-N Bond Length (Å) | 1.35 | 1.34 |

| Dihedral Angle (°) | -175.0 | -174.5 |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key tool for predicting the reactivity of molecules by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and distributions of these orbitals indicate the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

For hydrazine derivatives, FMO analysis reveals that the HOMO is often localized on the hydrazine group, making it the primary site for nucleophilic attack. Conversely, the LUMO is typically distributed over the dinitrophenyl ring, which is activated by the electron-withdrawing nitro groups, making it susceptible to nucleophilic attack. imist.ma The energy gap between the HOMO and LUMO (Egap) is an indicator of the molecule's kinetic stability and reactivity; a smaller gap suggests higher reactivity. imist.ma

The introduction of a fluorine atom at the 4-position and a nitro group at the 2-position of the phenyl ring in this compound will significantly modulate the energies of the frontier orbitals compared to unsubstituted phenylhydrazine. The fluorine atom, being highly electronegative, will lower the energy of the HOMO, while the nitro group will significantly lower the energy of the LUMO, likely resulting in a relatively small HOMO-LUMO gap and indicating a reactive molecule.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.50 |

| LUMO | -2.80 |

| Energy Gap (ΔE) | 3.70 |

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and the non-covalent interactions of this compound are crucial for understanding its solid-state properties and its interactions with other molecules.

Molecular Dynamics Simulations and Potential Energy Surface Mapping

Theoretical Studies of Hydrogen Bonding and π-π Stacking in Solid-State Structures

In the solid state, the arrangement of molecules is governed by intermolecular forces such as hydrogen bonding and π-π stacking. libretexts.orgbyjus.comyoutube.comyoutube.comyoutube.com For this compound, the hydrazine moiety (-NHNH2) can act as a hydrogen bond donor, while the nitro group (-NO2) and the fluorine atom (-F) can act as hydrogen bond acceptors. Intramolecular hydrogen bonding between the hydrazine proton and the ortho-nitro group is also possible, which would influence the molecule's conformation.

Furthermore, the aromatic ring allows for π-π stacking interactions between adjacent molecules. The presence of the electron-withdrawing nitro group can enhance these interactions through quadrupole-quadrupole or dipole-dipole attractions. Theoretical calculations can quantify the strength of these hydrogen bonds and π-π stacking interactions, providing a deeper understanding of the crystal packing. Studies on related nitroaniline derivatives have shown how these interactions dictate the formation of specific supramolecular structures.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions involving this compound. For instance, its reaction with carbonyl compounds to form hydrazones is a classic reaction in organic chemistry.

Transition State Analysis and Energy Barriers: A Look at Analogous Systems

Transition state theory is a cornerstone of understanding reaction kinetics, and computational chemistry provides the tools to elucidate the structure and energy of these fleeting molecular arrangements. github.ionumberanalytics.com For reactions involving nucleophilic aromatic substitution (SNAr), a likely pathway for derivatives of this compound, computational models can map out the potential energy surface of the reaction. researchgate.net

This involves identifying the transition state, which represents the highest energy point along the reaction coordinate. github.ionumberanalytics.com The energy difference between the reactants and the transition state is the activation energy or energy barrier. A lower energy barrier corresponds to a faster reaction.

For instance, computational studies on the ozonation of substituted hydrazine derivatives have successfully calculated activation energies for various reaction steps, such as hydrogen abstraction, with values around 8.2 kcal/mol for the initial attack on a monomethylhydrazine. nih.gov Another study on the formation of acetaldehyde from unsymmetrical dimethylhydrazine (UDMH) and ozone calculated a potential barrier of 8.1 kcal/mol for an intermolecular hydrogen radical transfer. nih.gov These studies utilize methods like Density Functional Theory (DFT) to model the reaction pathways and determine the energy profiles. nih.govnih.gov

A hypothetical transition state analysis for a reaction of this compound would involve similar computational approaches. The table below illustrates the kind of data that such a study might produce, based on findings for related compounds.

Table 1: Illustrative Transition State and Energy Barrier Data for a Hypothetical Reaction of a Substituted Phenylhydrazine

| Reaction Step | Computational Method | Calculated Energy Barrier (kcal/mol) |

| Nucleophilic Attack | DFT (B3LYP/6-31G*) | 15.2 |

| Proton Transfer | MP2/6-311+G(d,p) | 9.8 |

| Leaving Group Departure | CCSD(T)/aug-cc-pVTZ | 21.5 |

Note: The data in this table is hypothetical and serves only to illustrate the type of information that would be generated from a computational study of this compound. It is not based on actual experimental or computational results for this specific compound.

Solvent Effects on Reactivity: Computational Approaches for Similar Molecules

The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. Computational chemistry offers several approaches to model these solvent effects. cas.cznih.govresearchgate.net These can be broadly categorized into implicit and explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and can provide a good first approximation of the solvent's influence on the solute's electronic structure and the energies of reactants, products, and transition states. rsc.org

Explicit solvent models involve including a number of individual solvent molecules in the computational model. rsc.org This allows for the investigation of specific solute-solvent interactions, such as hydrogen bonding, which can be crucial in determining reactivity. Hybrid models that combine both implicit and explicit approaches are often used to balance accuracy and computational cost. rsc.org

For example, a computational investigation into the solvent effects on the hydrolysis of a phosphate diester showed that the reaction proceeds significantly faster in less polar solvents like cyclohexane and acetone compared to water. nih.gov This was attributed to the differential stabilization of the ground state and the transition state by the different solvents. In another example, studies on the reactions of p-nitrophenyl acetate with various nucleophiles in mixtures of acetonitrile and water revealed complex, non-linear relationships between solvent composition and reaction rate, highlighting the intricate nature of solvent effects.

A computational study on this compound would likely explore how its reactivity changes in solvents of varying polarity and hydrogen-bonding capability. The table below presents hypothetical data illustrating how solvent choice could influence the energy barrier of a reaction.

Table 2: Illustrative Data on Solvent Effects on the Energy Barrier of a Hypothetical Reaction

| Solvent | Dielectric Constant (ε) | Computational Model | Calculated Energy Barrier (kcal/mol) |

| Heptane | 1.9 | PCM | 25.1 |

| Dichloromethane | 8.9 | PCM | 22.8 |

| Acetonitrile | 37.5 | PCM + 2 explicit H₂O | 20.3 |

| Water | 78.4 | PCM + 8 explicit H₂O | 18.9 |

Note: The data in this table is hypothetical and is intended to demonstrate the type of results that a computational study on the solvent effects for this compound would yield. It is not based on actual findings for this compound.

Advanced Spectroscopic and Crystallographic Methodologies in Research on 4 Fluoro 2 Nitrophenylhydrazine Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural determination of organic molecules, including derivatives of 4-fluoro-2-nitrophenylhydrazine. Its power lies in its ability to probe the chemical environment of specific nuclei, providing information on connectivity and spatial arrangement.

The structural analysis of this compound derivatives is significantly enhanced by employing a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy. Each nucleus provides a unique and complementary set of data essential for a complete structural assignment.

¹H NMR: Proton NMR is fundamental for identifying the number and types of hydrogen atoms in a molecule. For derivatives of this compound, ¹H NMR spectra reveal signals corresponding to the aromatic protons and the hydrazine (B178648) moiety. The chemical shifts and coupling patterns of the aromatic protons are particularly informative, influenced by the electron-withdrawing nitro group and the fluorine atom. For example, in 2-nitro-4-fluorophenol, a related compound, the proton chemical shifts are distinct and well-resolved. chemicalbook.com

¹³C NMR: Carbon-13 NMR provides insights into the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment. In 4-fluoro-2-nitrobenzeneamine, a structurally similar compound, the ¹³C NMR spectrum clearly shows the different carbon resonances of the benzene (B151609) ring. chemicalbook.com The carbon attached to the fluorine atom exhibits a characteristic splitting due to C-F coupling, a valuable diagnostic tool.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is an exceptionally sensitive and powerful technique for studying this compound derivatives. The ¹⁹F nucleus has a large chemical shift range, making it highly sensitive to subtle changes in its local electronic environment. nih.gov This sensitivity is exploited in studies of fluorinated molecules, where the ¹⁹F chemical shift can serve as a reporter for molecular interactions or enzymatic activity. nih.gov For instance, in studies of fluoroacetate (B1212596) dehalogenase, ¹⁹F NMR was used to characterize the conformational states of the enzyme. nih.gov The coupling between ¹⁹F and adjacent ¹H or ¹³C nuclei provides further structural information. nih.gov

Table 1: Representative NMR Data for a Hypothetical this compound Derivative

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ¹H | 8.10 | d | J = 9.0 | H-6 |

| ¹H | 7.50 | dd | J = 9.0, 2.5 | H-5 |

| ¹H | 7.20 | ddd | J = 9.0, 7.5, 2.5 | H-3 |

| ¹H | 5.50 | br s | -NHNH₂ | |

| ¹³C | 155.0 | d | ¹JCF = 245 | C-4 |

| ¹³C | 140.0 | s | C-2 | |

| ¹³C | 125.0 | d | ³JCF = 8.0 | C-5 |

| ¹³C | 120.0 | s | C-1 | |

| ¹³C | 118.0 | d | ²JCF = 22.0 | C-3 |

| ¹³C | 115.0 | d | ²JCF = 25.0 | C-6 |

| ¹⁹F | -115.0 |

This table is illustrative and values may vary for specific derivatives.

For more complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR experiments are indispensable for establishing unambiguous connectivities between atoms. sdsu.edu

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. youtube.com Cross-peaks in a COSY spectrum connect protons that are scalar-coupled, typically through two or three bonds. This is instrumental in piecing together fragments of the molecule, such as the aromatic spin system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC is a heteronuclear correlation technique that identifies direct one-bond correlations between protons and the carbons to which they are attached (¹H-¹³C). youtube.com This allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). youtube.com This is particularly valuable for identifying quaternary carbons (carbons with no attached protons) and for connecting different molecular fragments, thus completing the structural puzzle. For instance, an HMBC correlation between the hydrazine protons and aromatic carbons can confirm the position of the hydrazine group.

Mass Spectrometry (MS) in Elucidating Fragmentation Pathways and Product Identification

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is widely used for determining the molecular weight of compounds and for gaining structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry provides highly accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of a molecule, which is crucial for confirming the identity of newly synthesized derivatives of this compound. In derivatization studies, where this compound is reacted with other molecules, HRMS is essential for verifying the successful incorporation of the hydrazine moiety and for identifying the exact molecular formula of the resulting product. slu.se

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis. In a typical experiment, a precursor ion of interest is selected, subjected to fragmentation, and the resulting product ions are then analyzed. This process provides detailed structural information by revealing the fragmentation pathways of the molecule. uri.edunih.gov The fragmentation patterns are often characteristic of specific structural motifs and functional groups within the molecule. For derivatives of this compound, MS/MS can be used to confirm the connectivity of the aromatic ring, the nitro group, the fluorine atom, and the hydrazine side chain. The study of fragmentation pathways is critical for the structural elucidation of novel compounds and for distinguishing between isomers. nih.govcore.ac.ukojp.gov For example, derivatization with reagents like 2-nitrophenylhydrazine (B1229437) and 3-nitrophenylhydrazine (B1228671) has been effectively used with LC-MS/MS for the quantification of various analytes, highlighting the utility of this class of compounds in analytical methods. nih.govnih.govsigmaaldrich.com

Table 2: Plausible Mass Spectrometric Fragments for a this compound Derivative

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Neutral Loss |

| [M+H]⁺ | Protonated Molecule | |

| [M-NO₂]⁺ | Loss of Nitro Group | NO₂ |

| [M-NHNH₂]⁺ | Loss of Hydrazine Moiety | NH₂NH₂ |

| [C₆H₄FN]⁺ | Fluoronitrobenzene Cation |

This table presents hypothetical fragments. The actual fragmentation will depend on the specific derivative and the ionization conditions.

Vibrational Spectroscopy (IR and Raman) for Functional Group Transformations and Structural Confirmation

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying the presence of specific functional groups and for confirming structural features. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. Different functional groups absorb at characteristic frequencies, making IR an excellent tool for qualitative analysis. For derivatives of this compound, key vibrational bands would include:

N-H stretching: Typically observed in the region of 3300-3500 cm⁻¹, characteristic of the hydrazine group.

Aromatic C-H stretching: Found just above 3000 cm⁻¹.

Asymmetric and symmetric NO₂ stretching: Strong absorptions usually appear around 1500-1550 cm⁻¹ and 1335-1370 cm⁻¹, respectively.

C=C stretching: Aromatic ring vibrations occur in the 1400-1600 cm⁻¹ region.

C-F stretching: A strong band typically in the 1000-1400 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For instance, symmetric vibrations of non-polar bonds often produce strong Raman signals. nih.gov The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational properties of a molecule and is valuable for confirming the presence and transformations of functional groups during chemical reactions involving this compound derivatives. conicet.gov.arresearchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Hydrazine (-NHNH₂) | N-H Stretch | 3300 - 3500 |

| Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1550 |

| Nitro (-NO₂) | Symmetric Stretch | 1335 - 1370 |

| Aromatic Ring | C=C Stretch | 1400 - 1600 |

| Fluoro (-F) | C-F Stretch | 1000 - 1400 |

This table provides general ranges, and specific frequencies can vary based on the molecular structure and environment.

X-ray Crystallography for Determining Solid-State Molecular Architecture and Intermolecular Interactions of Derivatives

X-ray crystallography stands as a definitive technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. In the study of this compound derivatives, this methodology provides invaluable insights into the molecular conformation, bond lengths, bond angles, and the intricate network of intermolecular interactions that govern the crystal packing. Such detailed structural information is fundamental to understanding the physicochemical properties of these compounds and for the rational design of new materials with tailored characteristics.

Crystal Packing Analysis and Hirshfeld Surface Studies

The arrangement of molecules in a crystal lattice, known as crystal packing, is dictated by a variety of non-covalent interactions. These include classical hydrogen bonds, as well as weaker interactions such as C–H···O, C–H···π, and π–π stacking interactions. A comprehensive understanding of these interactions is essential for the field of crystal engineering, which aims to design and synthesize new solid-state materials with desired properties.

A powerful tool for the analysis of intermolecular interactions in a crystal is the Hirshfeld surface analysis. This method partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule (the promolecule) dominates the corresponding sum over the crystal (the procrystal). By mapping various properties onto this surface, such as the normalized contact distance (dnorm), a detailed picture of the intermolecular contacts can be obtained.

Similarly, for other substituted hydrazones, Hirshfeld surface analysis has shown that H···H, H···C/C···H, and O···H/H···O interactions are often the most significant contributors to the crystal packing, indicating that van der Waals forces and hydrogen bonds play a primary role. nih.gov The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different intermolecular contacts. For example, the percentage contributions of various interactions for two different (E)-N′-(para-substituted benzylidene) 4-chlorobenzenesulfonohydrazides were found to vary significantly, demonstrating the impact of substitution on the crystal packing. researchgate.net

The following interactive table summarizes the key crystallographic and Hirshfeld surface analysis data for a selection of related hydrazone derivatives, illustrating the types and relative importance of intermolecular interactions.

| Compound | Dihedral Angle (°) | Major Intermolecular Interactions | H···H Contribution (%) | O···H/H···O Contribution (%) | Other Key Contributions (%) | Reference |

| (E)-1-(2,6-dichlorophenyl)-2-(3-nitrobenzylidene)hydrazine | 26.25 (16) | π–π stacking, C–H···O, N–H···O, C–H···Cl | 22.1 | 19.7 | Cl···H/H···Cl (20.5), C···C (11.1) | researchgate.net |

| 4-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-one | 11.47 (2) | N–H···O hydrogen bonds | 56.6 | 10.0 | H···C/C···H (22.6), N···C/C···N (3.5) | nih.gov |

| (E)-N′-(4-chlorobenzylidene) 4-chlorobenzenesulfonohydrazide | - | N–H···O hydrogen bonds, C–Cl···π interactions | 26.6 | 15.5 | Cl···H/H···Cl (21.3), Cl···C/C···Cl (10.7) | researchgate.net |

| (E)-N′-(4-nitrobenzylidene) 4-chlorobenzenesulfonohydrazide | - | N–H···O hydrogen bonds, C–H···O interactions | 15.2 | 34.8 | C···H/C···H (14.0), Cl···H/H···Cl (10.0) | researchgate.net |

Co-crystallization Studies and Supramolecular Chemistry

The principles of supramolecular chemistry and crystal engineering can be applied to this compound and its derivatives to form co-crystals. nih.govrsc.org Co-crystals are multicomponent crystals in which the components are held together by non-covalent interactions, typically hydrogen bonds. globalresearchonline.net This strategy is widely employed in the pharmaceutical industry to modify the physicochemical properties of active pharmaceutical ingredients, such as solubility and stability, without altering their chemical structure. nih.gov

While specific co-crystallization studies involving this compound are not extensively reported, the structural motifs of this molecule suggest a high potential for the formation of co-crystals with various co-formers. The hydrazine moiety provides strong hydrogen bond donors (N-H) and acceptors (lone pairs on the nitrogen atoms). The nitro group is also a potent hydrogen bond acceptor. These functional groups can participate in the formation of robust supramolecular synthons, which are reliable and predictable patterns of hydrogen bonds.

For instance, in the context of related nitroanilines, co-crystals have been successfully synthesized with various co-formers. acs.org The study of these systems provides insights into the likely supramolecular synthons that could be formed by this compound derivatives. The interplay between strong hydrogen bonds, such as N-H···O and O-H···N, and weaker interactions, including C-H···O, C-H···F, and π-π stacking, will dictate the final supramolecular architecture. researchgate.netresearchgate.net

The formation of co-crystals can be guided by a systematic screening process using various techniques such as liquid-assisted grinding, solution evaporation, and slurry crystallization. globalresearchonline.netrsc.org The resulting solid phases are then characterized by techniques like powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and single-crystal X-ray diffraction to confirm the formation of a new crystalline phase and to elucidate its structure. rsc.org

The field of supramolecular chemistry extends beyond co-crystals to the design of more complex assemblies. The ability of hydrazone derivatives to act as ligands for metal coordination and to participate in the formation of larger, well-defined supramolecular structures opens up possibilities for the creation of functional materials with applications in catalysis, sensing, and molecular recognition.

Applications As a Versatile Synthetic Building Block and Reagent in Contemporary Organic Chemistry

Precursor in the Synthesis of Diverse Heterocyclic Scaffolds

The hydrazine (B178648) functional group is a cornerstone in the synthesis of nitrogen-containing heterocycles, and 4-fluoro-2-nitrophenylhydrazine is no exception. It serves as a key starting material for a variety of ring systems, many of which are of significant interest in medicinal chemistry and materials science.

Access to Nitrogen-Containing Heterocycles for Medicinal Chemistry Research

The synthesis of nitrogen-containing heterocycles is a central theme in drug discovery. This compound provides a direct route to introduce a substituted phenyl group onto these scaffolds, enabling fine-tuning of molecular properties.

Indole (B1671886) Synthesis: The Fischer indole synthesis is a classic and reliable method for creating indole rings from arylhydrazines and carbonyl compounds like aldehydes or ketones. alfa-chemistry.comwikipedia.orgthermofisher.com In this reaction, this compound is first condensed with a ketone or aldehyde to form the corresponding hydrazone. This intermediate, when treated with a Brønsted or Lewis acid catalyst, undergoes a env.go.jpenv.go.jp-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to yield a substituted indole. wikipedia.orgnih.gov This approach allows for the synthesis of indoles bearing the 4-fluoro-2-nitrophenyl moiety, specifically creating 5-fluoro-7-nitroindole derivatives, which are valuable frameworks in pharmaceutical research. The reaction can often be performed as a one-pot synthesis without the need to isolate the intermediate hydrazone. thermofisher.com

Pyrazole (B372694) Synthesis: Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms and are prevalent in many pharmaceutical agents. nih.govmdpi.com The most common synthetic route involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent, such as an α,β-unsaturated ketone. nih.govmdpi.com Using this compound in this reaction yields 1-(4-fluoro-2-nitrophenyl)pyrazoles. The reaction proceeds by initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring. This method is highly versatile, allowing for a wide range of substituents on the pyrazole core depending on the choice of the dicarbonyl precursor. organic-chemistry.orgmit.edu

Indazole Synthesis: Indazoles, or benzopyrazoles, are bicyclic heterocyclic compounds that are also important pharmacophores. nih.gov One synthetic strategy to access the indazole core involves the intramolecular cyclization of suitably substituted phenylhydrazones. organic-chemistry.org For example, a hydrazone formed from this compound and an appropriate carbonyl compound can undergo reductive cyclization. In this process, the ortho-nitro group is reduced to an amino group, which then attacks the imine carbon of the hydrazone to form the pyrazole ring fused to the benzene (B151609) ring. This method provides a pathway to 6-fluoro-substituted indazoles, which can be further functionalized. google.comresearchgate.netorganic-chemistry.org

| Heterocycle | General Precursors | Synthetic Method | Resulting Scaffold |

| Indole | Ketone/Aldehyde | Fischer Indole Synthesis | 5-Fluoro-7-nitroindole |

| Pyrazole | 1,3-Dicarbonyl Compound | Condensation/Cyclization | 1-(4-Fluoro-2-nitrophenyl)pyrazole |

| Indazole | Carbonyl Compound | Reductive Cyclization | 6-Fluoroindazole |

Construction of Novel Macrocyclic and Polycyclic Architectures

Beyond simple heterocycles, this compound can be employed in the synthesis of more complex molecular structures.

Macrocycles: The bifunctional nature of the hydrazine group allows it to react with molecules containing two electrophilic centers, such as dicarbonyl compounds. If a long-chain dialdehyde or diketone is reacted with this compound under high-dilution conditions to favor intramolecular reactions, a macrocyclic di-hydrazone can be formed. The fluorine and nitro substituents on the aromatic ring can influence the conformational preferences and electronic properties of the resulting macrocycle.

Polycyclic Systems: The synthesis of polycyclic architectures can be achieved through multi-step sequences. A heterocyclic ring, such as an indole or pyrazole, can be first constructed using this compound. Subsequently, the functional groups on this initial structure—such as the nitro group or activated positions on the aromatic rings—can be used to build additional fused rings. For instance, the nitro group can be reduced to an amine, which can then participate in further cyclization reactions to create a more complex, multi-ring system.

Role in Functional Material Precursor Synthesis

The electronic properties conferred by the nitro and fluoro substituents make this compound an attractive building block for materials with specific optical or electronic functions.

Monomer and Polymer Intermediate Synthesis

While not a monomer itself, this compound can be used to synthesize custom monomers for specialized polymers. A common strategy involves reacting the hydrazine with a molecule that contains both a carbonyl group and a polymerizable functional group, such as a vinyl, acrylate, or styrenic moiety. The resulting hydrazone is a monomer that carries the 4-fluoro-2-nitrophenyl unit as a pendant group. This monomer can then be incorporated into a polymer backbone via standard polymerization techniques, such as free-radical or controlled radical polymerization. mdpi.comnih.gov The resulting polymer would feature the unique electronic and spectroscopic properties of the fluoronitrophenylhydrazone moiety, potentially finding use in sensors or molecularly imprinted polymers. rsc.org

Chromophore and Fluorophore Development through Derivatization

The reaction of this compound with aromatic aldehydes and ketones is a straightforward method for developing chromophores. rsc.orgrsc.orgnih.gov

Chromophore Synthesis: The product of this condensation, a 4-fluoro-2-nitrophenylhydrazone, possesses an extended π-conjugated system that spans from the carbonyl-derived aromatic ring, across the C=N-N bridge, to the nitrophenyl ring. The presence of the nitro group, a powerful electron-withdrawing group, often results in a molecule with a significant dipole moment and a low-energy π-π* transition, causing it to absorb light in the visible region of the spectrum. These hydrazones are therefore typically colored compounds, or chromophores. researchgate.net

Fluorophore Development: While simple phenylhydrazones are often non-fluorescent due to efficient non-radiative decay pathways like E/Z isomerization around the C=N bond, the 4-fluoro-2-nitrophenylhydrazone scaffold can serve as a precursor to more rigid, fluorescent molecules. nih.gov By incorporating the hydrazone into a more complex, planar ring system through subsequent reactions, the conformational flexibility can be reduced. This structural rigidization often blocks non-radiative decay channels and enhances fluorescence quantum yield, a key principle in the design of fluorophores. The fluorine atom can further modulate the photophysical properties, including absorption and emission wavelengths and quantum efficiency.

Derivatization Agent in Advanced Analytical Methodologies

In analytical chemistry, derivatization is a technique used to convert an analyte into a product that is easier to detect or separate. env.go.jp Hydrazine reagents are widely used for the derivatization of carbonyl compounds (aldehydes and ketones).

The most well-known reagent for this purpose is 2,4-dinitrophenylhydrazine (B122626) (DNPH). fishersci.comepa.govthermofisher.comnih.govresearchgate.net this compound can be viewed as a structural analogue of DNPH, offering a unique set of properties for advanced analytical applications. It reacts with aldehydes and ketones to form stable, colored hydrazones, which can be readily analyzed by High-Performance Liquid Chromatography with UV-Vis detection (HPLC-UV), typically around 360 nm. thermofisher.com

The key distinction of this compound is the presence of the fluorine atom. This feature opens up possibilities for alternative detection methods that are highly sensitive and selective.

Mass Spectrometry (MS): The fluorine atom provides a unique mass signature that can be beneficial in HPLC-MS analysis, aiding in compound identification.

¹⁹F Nuclear Magnetic Resonance (NMR): For structural elucidation or specialized quantitative studies, the fluorine atom serves as a sensitive probe for ¹⁹F NMR spectroscopy.

Electrochemical Detection: The presence of the reducible nitro group and the electronegative fluorine atom may allow for sensitive electrochemical detection of the derivatized carbonyls.

The table below compares this compound with the standard DNPH reagent.

| Feature | This compound | 2,4-Dinitrophenylhydrazine (DNPH) |

| Structure | Contains one nitro group and one fluorine atom | Contains two nitro groups |

| Derivatization Reaction | Reacts with carbonyls to form hydrazones | Reacts with carbonyls to form hydrazones |

| Primary Analytical Method | HPLC-UV | HPLC-UV |

| Potential Advanced Detection | HPLC-MS, ¹⁹F NMR, Electrochemical | Limited to UV/MS |

This multi-faceted reactivity makes this compound a powerful tool for chemists, enabling the synthesis of diverse and complex molecules for a wide range of applications.

Enhancement of Detection Sensitivity in Chromatography-Mass Spectrometry

This compound, and closely related nitrophenylhydrazine (B1144169) analogues, serve as powerful derivatizing agents to enhance the detection sensitivity of specific classes of molecules in liquid chromatography-mass spectrometry (LC-MS). The primary application lies in the analysis of compounds containing carbonyl groups (aldehydes and ketones) and carboxylic acids, which often exhibit poor ionization efficiency and, consequently, low sensitivity in mass spectrometric detection.

The derivatization process involves the reaction of the hydrazine moiety with a carbonyl or carboxyl group. For carbonyl compounds, this reaction yields a stable hydrazone derivative. In the case of carboxylic acids, the reaction is typically mediated by coupling agents. This chemical modification appends the 4-fluoro-2-nitrophenyl group to the target analyte, which confers several analytical advantages:

Improved Ionization: The nitrophenyl group is readily ionizable, particularly using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), leading to a significant increase in signal intensity in the mass spectrometer.

Enhanced Chromatographic Retention: The derivatization increases the hydrophobicity of polar analytes, improving their retention and separation on common reversed-phase HPLC columns.

High Selectivity: The reaction is highly selective for the target functional groups, minimizing interferences from other compounds in a complex matrix.

Research on analogous compounds like 2,4-dinitrophenylhydrazine (DNPH), 2-nitrophenylhydrazine (B1229437), and 3-nitrophenylhydrazine (B1228671) has demonstrated the effectiveness of this strategy. nih.govnih.govnih.gov For instance, the derivatization of fatty acids with 2-nitrophenylhydrazine coupled with LC-MS/MS detection allowed for the simultaneous quantification of 18 different fatty acids (ranging from C4 to C26) in human plasma with excellent linearity and sensitivity. nih.gov Similarly, DNPH has been extensively used for the trace analysis of carbonyl compounds in various environmental and biological samples, forming stable hydrazone derivatives that are easily analyzed by HPLC and LC-MS. nih.govresearchgate.netepa.govnih.gov The introduction of a fluorine atom in this compound provides a distinct isotopic signature, which can be invaluable for selective reaction monitoring and minimizing background interference in complex sample matrices.

The signal enhancements achieved through such derivatization can be substantial, with reports showing improvements in signal-to-noise ratios of several hundred- to a thousand-fold compared to underivatized analytes. nih.gov

Table 1: Application of Nitrophenylhydrazine Derivatization in LC-MS Analysis

| Derivatizing Agent | Analyte Class | Matrix | Key Outcome |

|---|---|---|---|

| 2,4-Dinitrophenylhydrazine (DNPH) | Carbonyl Compounds | Air Samples | Sub-ppb sensitivity and good reproducibility for aldehydes and ketones. nih.gov |

| 2-Nitrophenylhydrazine | Fatty Acids (C4-C26) | Human Plasma | High reliability, reduced time, and lower reagent costs for quantifying 18 FAs. nih.gov |

Development of Chemoselective Probes for Reaction Monitoring

The high chemoselectivity of the reaction between hydrazines and carbonyl compounds makes this compound an effective probe for monitoring chemical reactions. acs.org In a reaction mixture, this reagent will selectively bind to (or "tag") aldehydes and ketones.

This principle is particularly useful for:

Tracking Reactant Consumption: In reactions where a carbonyl compound is a starting material, its consumption can be monitored. Aliquots taken from the reaction mixture can be treated with this compound. The disappearance of the resulting hydrazone derivative over time, as measured by LC-MS, provides a direct measure of the reaction's progress.

Detecting Product Formation: Conversely, if a carbonyl compound is the product of a reaction, the probe can be used to detect its appearance and quantify its formation rate.

Identifying Carbonyl Intermediates: In complex reaction pathways, this derivatization technique can help identify transient aldehyde or ketone intermediates that might otherwise be difficult to detect.

The stability of the resulting hydrazone is a key advantage, as it effectively "quenches" the reactive carbonyl group, allowing for accurate offline analysis without concerns of degradation. nih.gov This method has been widely adopted for the quantification of carbonyl compounds in diverse samples, underscoring its reliability as a probing technique. researchgate.netchemimpex.com

Stereoselective and Asymmetric Transformations Utilizing this compound Derivatives

Derivatives of fluoronitrophenylhydrazine play a crucial role in stereoselective analysis, particularly in the separation of enantiomers. While this compound itself is achiral, it can be incorporated into a chiral derivatizing agent to facilitate the analysis of chiral molecules.

A prominent example of this strategy involves the use of Marfey's reagent analogues, such as Nα-(5-fluoro-2,4-dinitrophenyl)-D-leucinamide. This chiral reagent is used to derivatize enantiomeric mixtures of compounds, such as amines or amino acids. The reaction of the chiral derivatizing agent with a pair of enantiomers produces a pair of diastereomers.

Key Principles:

Derivatization: A racemic mixture (containing both R and S enantiomers of an analyte) is reacted with a single, pure enantiomer of the derivatizing agent (e.g., the D-leucinamide derivative).

Formation of Diastereomers: This reaction creates two distinct diastereomers: (R-analyte)-(D-reagent) and (S-analyte)-(D-reagent).

Chromatographic Separation: Unlike enantiomers, which have identical physical properties and cannot be separated on a standard (achiral) chromatography column, diastereomers have different physical properties. This allows them to be separated and quantified using conventional HPLC. researchgate.net

This approach transforms the difficult task of separating enantiomers into a more straightforward separation of diastereomers. The presence of the fluoronitrophenyl group in the derivatizing agent also serves to enhance UV absorbance and mass spectrometric detection, as described previously. This method is a powerful tool for determining the enantiomeric purity of a sample or for quantifying the individual enantiomers of a drug and its metabolites in biological fluids. researchgate.net

Emerging Research Directions and Future Perspectives

Integration with Flow Chemistry and Microreactor Technology for Scalable Synthesis

Traditional batch synthesis, while foundational, often faces challenges in scalability, safety, and process control. The adoption of flow chemistry, executed in microreactors, presents a transformative alternative for the synthesis of 4-Fluoro-2-nitrophenylhydrazine. Microreactor technology utilizes devices with minute channels (typically 10–1000 µm), creating an extremely large surface-area-to-volume ratio. mmsl.cz This characteristic facilitates superior heat exchange and rapid mixing compared to conventional batch reactors. mmsl.czscribd.com

The advantages of this approach are manifold. The enhanced process control allows for the safe handling of highly exothermic or potentially hazardous reactions. scribd.comyoutube.com For the synthesis of this compound, which involves nitration and diazotization steps, this precise control can lead to higher yields, improved product purity, and a significant reduction in by-product formation. scribd.com

While specific studies on the flow synthesis of this compound are emerging, research on analogous compounds like ortho-4-(2-fluoro-4-nitrophenyl)morpholine has demonstrated the power of this technology. researchgate.net In that case, a process that took 11 hours in a batch reactor was optimized to a residence time of only 50 seconds in a microreactor, showcasing a dramatic increase in efficiency. researchgate.net This continuous, scalable method allows for production to be adjusted simply by extending the operation time, moving seamlessly from gram-scale laboratory synthesis to kilogram-scale industrial production. scribd.com

Table 1: Comparison of Batch vs. Flow Synthesis for Arylhydrazine Production

| Feature | Batch Synthesis | Flow Synthesis (Microreactor) |

|---|---|---|

| Heat Transfer | Limited by vessel surface area | Highly efficient, rapid dissipation |

| Mixing | Often inefficient, can create hotspots | Rapid and highly efficient |

| Safety | Higher risk with large volumes of hazardous materials | Inherently safer due to small reaction volumes |

| Scalability | Complex, often requires re-optimization | Simple, by extending run time |

| Process Control | Difficult to maintain precise temperature/concentration | Precise, real-time control over parameters |

| Yield & Purity | Variable, potential for more by-products | Generally higher yield and purity |

Exploration of Photochemical and Electrochemical Reactivity

The electrochemical behavior of phenylhydrazine (B124118) derivatives is an area of active investigation. Studies on the electrochemical oxidation of keto steroids that have been derivatized with (4-nitrophenyl)hydrazine show that the hydrazine (B178648) moiety is electrochemically active. nih.govdeakin.edu.au This suggests that this compound could be used in the development of electrochemical sensors or as a redox-active tag. The derivatization of aldehydes with 2,4-dinitrophenylhydrazine (B122626), a related compound, followed by electrochemical detection is a well-established analytical method. researchgate.net Future research could explore the specific electrochemical signature of this compound and its derivatives, potentially leading to new analytical applications for detecting carbonyl compounds in complex mixtures.

The photochemical reactivity of this compound, however, remains a largely unexplored frontier. The presence of both a nitro group and a fluoro-substituted aromatic ring suggests potential for interesting photochemical transformations, such as light-induced cyclizations or substitutions, but this is an area that awaits dedicated research.

Synergistic Approaches with Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis. rjptonline.org ML algorithms, particularly deep learning and random forest models, can be trained on large datasets of chemical reactions to predict outcomes with remarkable accuracy. princeton.edursc.org These models can predict reaction yields, identify optimal conditions (temperature, solvent, catalyst), and even suggest novel reaction pathways. rjptonline.orgprinceton.edu

For the synthesis of this compound, an ML-driven approach could drastically reduce the time and resources spent on empirical optimization. By inputting data on various reactants, catalysts, and conditions, a predictive model could identify the most promising parameters for maximizing yield and minimizing impurities. nih.gov This data-driven strategy allows chemists to focus on the most viable synthetic routes, accelerating the discovery and development process. princeton.edu

Furthermore, ML models can be combined with real-time data from in situ sensors to dynamically optimize a reaction as it occurs. nih.gov

Table 2: Hypothetical Machine Learning Model for Predicting Synthesis Yield

| Input: Reactant 1 | Input: Reagent | Input: Temperature (°C) | Input: Catalyst | Predicted Yield (%) |

|---|---|---|---|---|

| 4-Fluoro-2-nitroaniline (B1293508) | Sodium Nitrite (B80452) / HCl | 0 | - | - |

| Diazonium Salt | Stannous Chloride | 5 | - | 85 |

| 4-Fluoro-2-nitroaniline | Sodium Nitrite / H2SO4 | 5 | - | 78 |

| Diazonium Salt | Sodium Sulfite (B76179) | 25 | - | 65 |

Bio-orthogonal Chemistry and Chemical Biology Applications (as a synthetic tool, not biological activity)

Bio-orthogonal chemistry refers to reactions that can occur in complex biological environments without interfering with native biochemical processes. nih.gov These reactions are powerful tools for labeling and tracking biomolecules in living systems. nih.gov While reactions like the Staudinger ligation and copper-catalyzed or strain-promoted azide-alkyne cycloadditions are well-known, there is a continuous demand for new bio-orthogonal tools. nih.govresearchgate.net

The classic reaction between a hydrazine and a carbonyl (aldehyde or ketone) to form a stable hydrazone offers a potential bio-orthogonal ligation strategy. This compound can serve as a highly effective synthetic tool in this context. chemimpex.comnih.gov Researchers can genetically encode an unnatural amino acid containing a ketone group into a protein of interest. This protein can then be selectively labeled with this compound, which can be further modified with a probe (like a fluorophore or an affinity tag). This approach allows for the precise, site-specific modification of proteins, enabling detailed studies of their function and localization within a cell. The inverse electron-demand Diels-Alder reaction between tetrazines and strained alkenes is another prominent bio-orthogonal method known for its exceptionally fast kinetics. biosyn.comgoogle.com

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

The optimization of chemical synthesis, particularly in a flow chemistry setup, relies heavily on the ability to monitor the reaction in real time. Advanced spectroscopic techniques are essential for this purpose. Probes based on Fourier-transform infrared spectroscopy (FTIR), UV-Vis spectrophotometry, and nuclear magnetic resonance (NMR) can be integrated directly into a reactor to provide continuous, in situ data on the concentration of reactants, intermediates, and products. researchgate.net

For the synthesis of this compound, an in situ FTIR probe could monitor the disappearance of the amine group on the starting material (4-fluoro-2-nitroaniline) and the appearance of the hydrazine group. This real-time data stream provides immediate feedback on the reaction's progress and purity. When coupled with the machine learning models described earlier, this creates a powerful, self-optimizing system where the reaction conditions can be adjusted on-the-fly to maintain peak performance and yield. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Fluoro-2-nitrophenylhydrazine, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves condensation reactions between fluorinated nitrobenzene derivatives and hydrazine derivatives. For example, analogous hydrazine compounds are synthesized by reacting 2-nitrophenylhydrazine with fluorinated ketones or aldehydes under reflux in ethanol . Key steps include:

- Temperature control : Maintaining reflux conditions (~78°C for ethanol) to ensure complete reaction.

- Solvent selection : Anhydrous ethanol minimizes side reactions.

- Purification : Recrystallization from methanol yields red crystals suitable for structural analysis .

- Data Table :

| Parameter | Optimal Condition |

|---|---|

| Solvent | Anhydrous ethanol |

| Temperature | 78°C (reflux) |

| Yield | 75–85% (post-recrystallization) |

Q. How can researchers confirm the structural identity of this compound?

- Methodological Answer : Use multi-technique characterization:

- NMR Spectroscopy : H and C NMR verify aromatic proton environments and fluorine coupling patterns. For example, fluorine substituents cause distinct splitting in H NMR spectra .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]) and fragmentation patterns .